molecular formula C22H29Cl3N2O4 B2932361 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride CAS No. 473805-50-4

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride

Cat. No. B2932361
CAS RN: 473805-50-4
M. Wt: 491.83
InChI Key: NXGGJFCUFAJECL-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H29Cl3N2O4 and its molecular weight is 491.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of compounds related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride. For instance, the synthesis of novel derivatives involving piperazine as a core component has been widely documented, showcasing methods to enhance antimicrobial activities or to investigate potential anticancer properties (H. Bektaş et al., 2007; G. Lv et al., 2019). These studies provide foundational knowledge on compound synthesis and its potential modifications for varied biological applications.

Biological Activities

Research has also delved into the compound's diverse biological activities, such as antimicrobial, anticancer, and potential anti-malarial properties. For example, compounds with the piperazine moiety have been evaluated for their antimicrobial effectiveness, showcasing moderate to good activities against various microorganisms (J. Kumar et al., 2017). Additionally, derivatives of this compound have been synthesized and assessed for their in vitro anticancer activities against human bone cancer cell lines, revealing potential therapeutic applications (G. Lv et al., 2019).

Antidepressant and Antihypertensive Potential

Further investigations have explored the compound's relevance in neuropsychopharmacology, particularly its role as a serotonin reuptake inhibitor and 5-HT1A receptor agonist, indicating a potential for antidepressant applications (L. Romero et al., 2003). Additionally, new derivatives have been synthesized to study their dual antihypertensive effects, highlighting the compound's versatility in addressing various health conditions (Pavlína Marvanová et al., 2016).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4.2ClH/c1-16-10-19(3-4-20(16)23)27-14-18(26)13-25-8-6-24(7-9-25)12-17-2-5-21-22(11-17)29-15-28-21;;/h2-5,10-11,18,26H,6-9,12-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGGJFCUFAJECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride

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